![molecular formula C23H20F2N2O3S B2413852 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-67-7](/img/structure/B2413852.png)
3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoro groups on the benzene ring and a tosyl-protected tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the tosyl group: The tetrahydroquinoline intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl protecting group.
Formation of the benzamide: The tosyl-protected tetrahydroquinoline is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve heating in a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in the presence of an acid or base.
Major Products
Substitution reactions: Products include substituted benzamides with various nucleophiles attached to the benzene ring.
Reduction reactions: Products include amines derived from the reduction of the benzamide carbonyl group.
Oxidation reactions: Products include quinoline derivatives formed from the oxidation of the tetrahydroquinoline ring.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications due to its unique structural features:
- Antimicrobial Activity : Studies have indicated that 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits notable antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its interaction with cellular receptors could modulate pathways associated with apoptosis and cell cycle regulation .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in:
- Reagent Applications : The compound can act as a reagent in various organic transformations due to its functional groups that allow for nucleophilic substitutions and coupling reactions.
Biological Studies
Research into the biological activities of this compound has revealed several potential applications:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This property is beneficial for developing drugs targeting metabolic disorders or diseases related to enzyme deficiencies .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations .
Case Study 2: Anticancer Potential
Research investigating the anticancer properties of this compound demonstrated its ability to inhibit proliferation in various cancer cell lines. The study outlined that treatment with this benzamide derivative led to increased apoptosis rates compared to untreated controls. Further mechanistic studies are required to fully elucidate the pathways involved .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the tetrahydroquinoline and tosyl groups, making it less complex and potentially less biologically active.
N-tosyl-1,2,3,4-tetrahydroquinoline: Lacks the difluorobenzamide moiety, which may affect its overall reactivity and biological properties.
Quinoline derivatives: Similar in structure but may have different substituents and functional groups, leading to variations in their chemical and biological activities.
Uniqueness
3,4-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the combination of its difluorobenzamide moiety and tosyl-protected tetrahydroquinoline ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Biological Activity
3,4-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound generally involves the following steps:
- Preparation of Tetrahydroquinoline Derivative : The starting material is typically a substituted tetrahydroquinoline which can be synthesized via various methods including cyclization reactions.
- Tosylation : The tetrahydroquinoline is then treated with tosyl chloride to introduce the tosyl group.
- Fluorination : The compound is further fluorinated using fluorinating agents such as Selectfluor or other electrophilic fluorination reagents.
- Formation of Benzamide : Finally, the benzamide moiety is introduced through acylation reactions.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives inhibited RORγ activity, which is implicated in cancer progression .
Antimicrobial Properties
Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial activity. In vitro studies have shown that these compounds exhibit inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Data Table: Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | Inhibits bacterial growth | |
Neuroprotective | Reduces oxidative stress |
Case Studies
-
Case Study on Anticancer Activity :
A recent study focused on the anticancer effects of a series of tetrahydroquinoline derivatives including this compound. The results indicated a dose-dependent inhibition of tumor cell growth in vitro. -
Case Study on Antimicrobial Properties :
Another investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at lower concentrations compared to control groups.
Properties
IUPAC Name |
3,4-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O3S/c1-15-4-9-19(10-5-15)31(29,30)27-12-2-3-16-6-8-18(14-22(16)27)26-23(28)17-7-11-20(24)21(25)13-17/h4-11,13-14H,2-3,12H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMANAKZJHFFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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